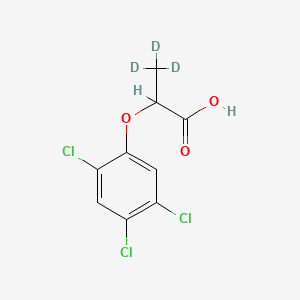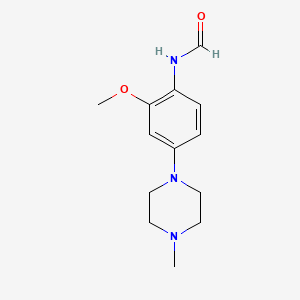
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a methoxy group, a methylpiperazine moiety, and a formamide group attached to a phenyl ring, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide typically involves the reaction of 2-methoxy-4-nitroaniline with 4-methylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by formylation to introduce the formamide group. The reaction conditions often include the use of reducing agents like hydrogen gas in the presence of a palladium catalyst and formylating agents such as formic acid or formic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-4-(4-methylpiperazin-1-yl)phenyl)formamide.
Reduction: Formation of N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)acetamide
- N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)benzamide
- N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)thiourea
Uniqueness
N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Eigenschaften
Molekularformel |
C13H19N3O2 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]formamide |
InChI |
InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)11-3-4-12(14-10-17)13(9-11)18-2/h3-4,9-10H,5-8H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
ZYAWHKRNEDKXNT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
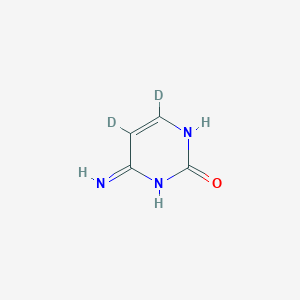
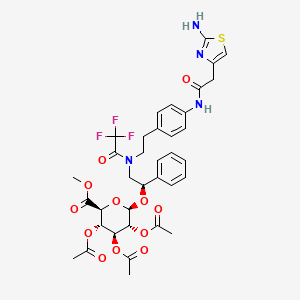
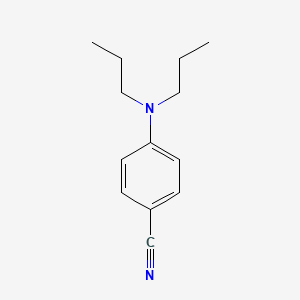
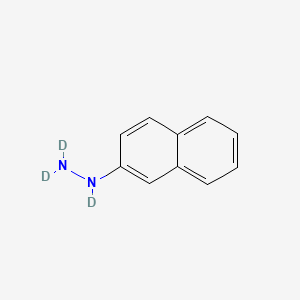
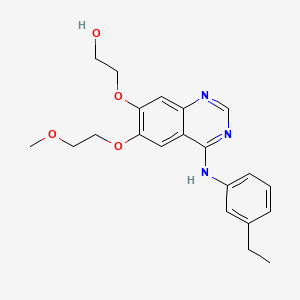
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)

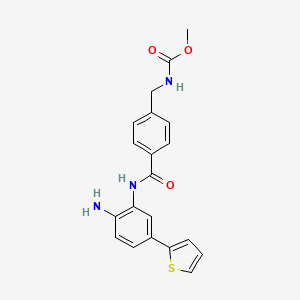
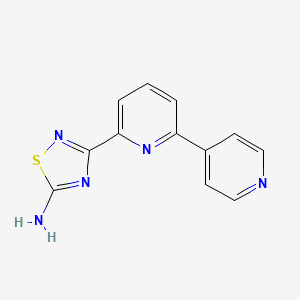
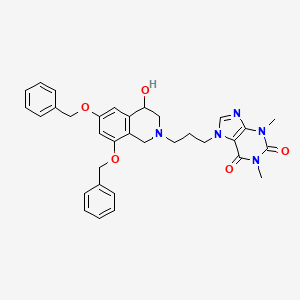
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
